6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C20H20FN5O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C20H20FN5O/c21-17-6-2-1-5-16(17)18-8-9-20(27)26(23-18)15-24-11-13-25(14-12-24)19-7-3-4-10-22-19/h1-10H,11-15H2 |
InChI Key |
KVJQIMCDLDUBOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) improve alkylation yields by stabilizing ionic intermediates. K₂CO₃ outperforms NaOH due to milder basicity, reducing side reactions.
Temperature and Time
Extended reflux (6–8 hours) ensures complete conversion, but prolonged heating (>10 hours) degrades the fluorophenyl group. Microwave-assisted synthesis reduces time to 30–60 minutes with comparable yields.
Structural Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), piperazine CH₂ (δ 2.4–3.0 ppm), and pyridazinone C=O (δ 163–165 ppm).
-
HRMS : Molecular ion peak at m/z 408.1521 (calculated for C₂₁H₂₁FN₆O).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Fluorine Stability : Fluorine substituents are prone to hydrolysis under strong acidic/basic conditions. Using buffered solutions (pH 6–7) during cyclization mitigates this.
-
Piperazine Solubility : Piperazine derivatives exhibit poor solubility in non-polar solvents. Adding catalytic KI improves solubility in acetonitrile.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyridazinone moieties.
Reduction: Reduction reactions may target the pyridazinone ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties, particularly due to its interactions with various biological targets. Key applications include:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes and receptors involved in cancer progression. For instance, derivatives of pyridazinones have been shown to possess anti-cancer properties by acting as inhibitors of phosphodiesterase enzymes and tyrosine kinases.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Neurological Disorders : The piperazine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions like depression or anxiety.
Synthetic Pathways
The synthesis of 6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves several key steps:
- Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the Piperazine Moiety : The piperazine ring is synthesized via a multi-step process that may include cyclization reactions.
- Functionalization with Fluorophenyl and Pyridine Groups : The final assembly incorporates the fluorinated phenyl and pyridine substituents through nucleophilic substitution or coupling reactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer and inflammation, contributing to its therapeutic effects.
- Receptor Binding : Its structural components allow for interactions with neurotransmitter receptors, potentially modulating neurological pathways.
Comparative Analysis with Related Compounds
A comparison table illustrates the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-one | Acetyl and aniline substitutions | Anticancer activity |
| 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid | Imidazo and benzoic acid groups | Inhibitor of specific kinases |
| 5-pyrimidin-2-yl-pyridazinone | Pyrimidine substitution | Antitumor properties |
This table highlights the unique combination of functionalities in this compound, which may enhance its pharmacokinetic properties compared to other similar compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of pyridazinone derivatives, emphasizing their diverse biological activities:
- A study published in Pharmacophore detailed the synthesis and biological evaluation of novel pyridazinone derivatives, demonstrating significant anti-inflammatory and analgesic activities .
These findings underscore the potential of this compound as a valuable candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The fluorophenyl and pyridinyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Halogen Substitutions
- 6-(4-Chlorophenyl) Analogue : The 4-chlorophenyl variant (CAS 1374516-20-7, C₂₀H₂₀ClN₅O) exhibits reduced electron-withdrawing effects compared to the 2-fluorophenyl group in the target compound. Chlorine’s larger size and lower electronegativity may decrease metabolic stability and alter binding affinity to targets like serotonin or dopamine receptors .
- 6-(4-Fluorophenyl) Derivatives : Fluorine at position 4 (e.g., 6-(4-fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one, CAS 1246056-64-3) enhances lipophilicity and bioavailability compared to chlorine, as fluorine’s smaller size minimizes steric hindrance .
Non-Halogen Substitutions
Modifications in the Piperazine Linker
Piperazine Substitutions
- Pyridin-2-yl vs.
- Methoxy and Methyl Groups : 4-Methoxyphenyl (CAS 404.5 g/mol, C₂₃H₂₄N₄O₃) or 4-methylpiperazinyl (e.g., 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one, CID 3346720) substituents introduce steric bulk, which may hinder interactions with hydrophobic binding pockets .
Physicochemical Properties
Table 2: Solubility and Molecular Properties
| Compound | LogP | Solubility (mg/mL) | Molecular Weight |
|---|---|---|---|
| Target Compound | 3.2 | 0.45 (DMSO) | 381.9 |
| 6-(4-Chlorophenyl) Analogue | 3.8 | 0.32 (DMSO) | 381.9 |
| 6-(4-Fluorophenyl)-Morpholinyl | 2.5 | 1.20 (Ethanol) | 431.97 |
| 6-Phenyl-2-Phenacyl | 2.9 | 0.87 (Ethanol) | 306.3 |
- The pyridin-2-yl piperazine group in the target compound contributes to moderate lipophilicity (LogP = 3.2), whereas morpholinyl derivatives exhibit improved solubility due to their polar oxygen atom .
Biological Activity
6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyridazinones, which are known for their pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of fluorine, nitrogen, and oxygen atoms, which contribute to its biological properties.
Biological Activity Overview
Research has demonstrated that pyridazinone derivatives exhibit a range of biological activities. The specific compound has shown promise in the following areas:
- Monoamine Oxidase Inhibition :
-
Anticancer Activity :
- Recent studies have reported that pyridazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one were evaluated against human colon carcinoma (HCT116) and gastric adenocarcinoma (AGS) cells, showing promising anti-proliferative effects .
- Antimicrobial Properties :
Case Studies
-
Monoamine Oxidase Inhibition Study :
- A study focused on the synthesis and biological evaluation of various pyridazinone derivatives found that compounds with specific substitutions exhibited selective inhibition of MAO-B over MAO-A. The most potent inhibitors were characterized by their ability to interact favorably with the enzyme's binding site .
- Cytotoxicity Assessment :
- Anticancer Activity :
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| MAO-B Inhibition | 6-(2-fluorophenyl)... | 0.013 | Enzyme Inhibition |
| Cytotoxicity | Related Derivative | 120.6 | L929 Fibroblast Cells |
| Anticancer Activity | Pyridazinone Derivative | Varies | HCT116, AGS Cells |
Q & A
Q. Example Reaction Table
Basic: How is this compound characterized for purity and structural confirmation?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 380.16) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., >98% purity) .
Q. Assay Design Table
| Assay Type | Protocol | Positive Control |
|---|---|---|
| Kinase Inhibition | ATP competition, IC₅₀ measurement | Staurosporine |
| Cytotoxicity | 48-hour exposure, IC₅₀ via MTT | Doxorubicin |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides precise bond angles, torsional conformations, and intermolecular interactions:
- Crystallization : Use slow evaporation in DCM/hexane .
- Data Collection : Monochromatic Cu-Kα radiation, ω-scans, and integration with software like X-RED .
- Refinement : SHELXL for structure solution (e.g., triclinic P1 space group, R < 0.05) .
Q. SAR Modification Table
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine → Chlorine | Increased lipophilicity, altered IC₅₀ | |
| Piperazine → Homopiperazine | Reduced GPCR affinity |
Advanced: How to address contradictory biological data across studies?
Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
Reproduce Assays : Use standardized protocols (e.g., ATP concentration in kinase assays) .
Orthogonal Techniques : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .
Impurity Profiling : Quantify byproducts via LC-MS and assess their bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
